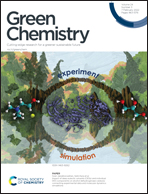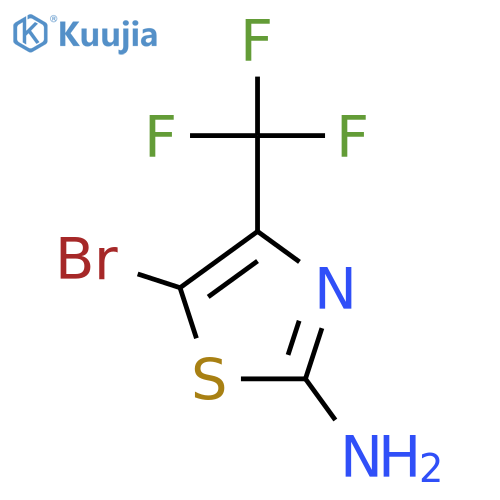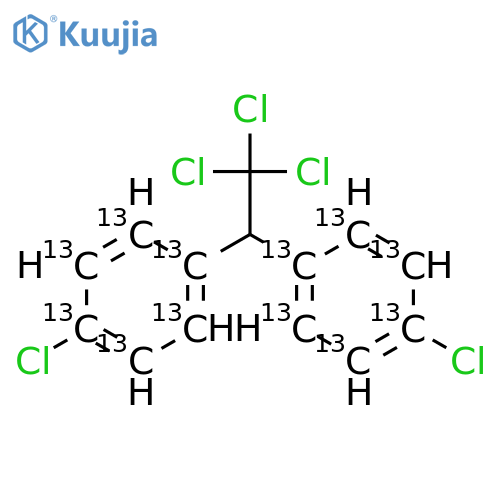A critical review on the progress and challenges to a more sustainable, cost competitive synthesis of adipic acid†
Green Chemistry Pub Date: 2021-04-13 DOI: 10.1039/D1GC00638J
Abstract
Adipic acid is a key organic diacid intermediate used in nylon manufacturing. It is primarily produced by an industrial process that can form nitrous oxide as a byproduct. Nitrous oxide has a 300-fold higher global warming potential than carbon dioxide, and an estimated 10% of its annual global emissions are a result of adipic acid production. These concerns have led to significant efforts for the development of nitrous oxide mitigation technologies as well as more environmentally friendly routes for adipic acid production. New processes include both advanced chemical and biotechnological routes. In this review, we discuss key recent developments in mitigation as well as new technologies. We also provide a critical look at the potential of new technologies to compete with the incumbent process and highlight key remaining technical challenges to the development of greener (environmentally sustainable) and cost competitive (commercially sustainable) processes for adipic acid manufacture.

Recommended Literature
- [1] Likely substantial underestimation of reported methane emissions from United Kingdom upstream oil and gas activities†
- [2] Platelet mediated TRAIL delivery for efficiently targeting circulating tumor cells†
- [3] Asymmetric organocatalytic formation of protected and unprotected tetroses under potentially prebiotic conditions†‡
- [4] Rhodium(i)-catalyzed vinylation/[2 + 1] carbocyclization of 1,6-enynes with α-diazocarbonyl compounds†
- [5] Nitrogen-doped nanoporous carbon nanosheets derived from plant biomass: an efficient catalyst for oxygen reduction reaction†
- [6] The determination of cyclohexylamine in cyclamates
- [7] Cumulative author index
- [8] Achieving adjustable digital-to-analog conversion in memristors with embedded Cs2AgSbBr6 nanoparticles†
- [9] Supramolecular assembly from decavanadate anion and decamethylcucurbit[5]uril†
- [10] A comparison of antimony and lead profiles over the past 2500 years in Flanders Moss ombrotrophic peat bog, Scotland†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 1587-07-1
-
CAS no.: 16435-49-7









